5-Cyano-2-hydroxypyrimidine
Overview
Description
5-Cyano-2-hydroxypyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a cyano group (-CN) at the 5-position and a hydroxyl group (-OH) at the 2-position of the pyrimidine ring. It has a molecular formula of C5H3N3O and a molecular weight of 121.1 g/mol .
Mechanism of Action
Target of Action
5-Cyano-2-hydroxypyrimidine is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory activities . .
Mode of Action
It is known that pyrimidines, in general, can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to play a role in various biochemical processes, including nucleic acid synthesis and metabolism .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
5-Cyano-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase. This interaction can inhibit the enzyme’s activity, affecting the synthesis of pyrimidine nucleotides. Additionally, this compound can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms. This compound can also modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of enzyme activity and long-term changes in cellular function. In in vivo studies, the compound’s effects can persist for several days, depending on the dosage and administration method .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with essential cellular enzymes and proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport. Once inside the cell, it can bind to transport proteins, facilitating its distribution to different cellular compartments. The compound’s localization and accumulation can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be found in the cytoplasm, nucleus, and mitochondria, depending on the cell type and conditions. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. This localization can affect its interactions with enzymes and proteins, modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-hydroxypyrimidine typically involves the reaction of 2-hydroxypyrimidine with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group at the 2-position activates the pyrimidine ring towards nucleophilic attack by the cyanogen bromide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming 5-cyano-2-pyrimidinone.
Reduction: The cyano group can be reduced to an amine group, resulting in 5-amino-2-hydroxypyrimidine.
Substitution: The hydroxyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Oxidation: 5-Cyano-2-pyrimidinone
Reduction: 5-Amino-2-hydroxypyrimidine
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyano-2-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleotide analogs, which are used in the study of DNA and RNA.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyrimidine: Lacks the cyano group at the 5-position.
5-Cyano-2-pyrimidinone: Contains a carbonyl group instead of a hydroxyl group at the 2-position.
5-Amino-2-hydroxypyrimidine: Contains an amino group instead of a cyano group at the 5-position.
Uniqueness
5-Cyano-2-hydroxypyrimidine is unique due to the presence of both a cyano group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALDVYHGXADJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518930 | |
Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-49-7 | |
Record name | 1,2-Dihydro-2-oxo-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-1H-pyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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